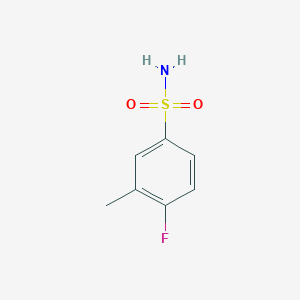

4-Fluoro-3-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

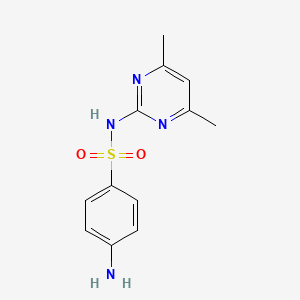

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOSJURBNPIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368421 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-40-7 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

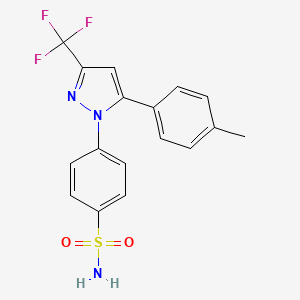

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzenesulfonamides in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa. When integrated into privileged structures like the benzenesulfonamide core, these effects are amplified, creating a versatile class of compounds with broad-ranging applications.

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzenesulfonamide, a key building block in this chemical class. We will delve into its chemical identity, synthesis, physicochemical properties, and its current and potential applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable insights.

Core Compound Identification and Properties

A precise understanding of a compound's identity and properties is the foundation of any successful research endeavor. This section provides the essential data for this compound.

Chemical Identity

-

Systematic Name: this compound

-

Molecular Formula: C₇H₈FNO₂S[1]

-

Molecular Weight: 189.21 g/mol [1]

-

Synonyms: Benzenesulfonamide, 4-fluoro-3-methyl- (9CI)[1][2]

Physicochemical Data

Quantitative data for this compound is not extensively published in readily accessible literature. However, based on the properties of its key precursor and related analogs, the following estimations can be made.

| Property | Value | Remarks |

| Appearance | Predicted to be a white to off-white solid. | Based on the typical appearance of sulfonamides and the solid form of its sulfonyl chloride precursor. |

| Melting Point | Not explicitly reported. The precursor, 4-Fluoro-3-methylbenzenesulfonyl chloride, has a melting point of 35-40 °C. | The melting point of the sulfonamide is expected to be significantly higher than its sulfonyl chloride precursor due to hydrogen bonding capabilities of the -NH₂ group. |

| Solubility | Expected to be sparingly soluble in water, with good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). | The sulfonamide group provides some polarity, but the aromatic ring limits aqueous solubility. |

| Spectroscopic Data | 1H NMR, 13C NMR, and Mass Spectrometry data are commercially available for reference.[3] A detailed analysis is provided in Section 4. | Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The anticipated spectra would show characteristic signals for the aromatic protons, the methyl group, and the sulfonamide protons, with splitting patterns influenced by the fluorine atom. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. The most logical and commonly employed synthetic route starts from 2-fluorotoluene and proceeds through a key sulfonyl chloride intermediate.

Synthetic Workflow

The overall synthesis can be visualized as a two-stage process: the formation of the sulfonyl chloride, followed by amidation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1)

This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring. The fluorine atom is an ortho, para-director, and while the methyl group is also an ortho, para-director, the para-position relative to the fluorine atom is sterically favored and electronically activated, leading to the desired regioselectivity.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct).

-

Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (typically 3-5 equivalents) and cool it in an ice bath to 0-5 °C.

-

Substrate Introduction: Add 2-fluorotoluene (1 equivalent) dropwise via the dropping funnel to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-Fluoro-3-methylbenzenesulfonyl chloride as a solid.

Part B: Synthesis of this compound (CAS: 379254-40-7)

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by ammonia.

-

Reaction Setup: Dissolve the 4-Fluoro-3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition: Cool the solution in an ice bath and add an excess of an ammonia source. Aqueous ammonium hydroxide (2-3 equivalents) is commonly used and can be added dropwise. Alternatively, ammonia gas can be bubbled through the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up: If an aqueous base was used, the product may precipitate. If not, the solvent can be removed under reduced pressure. The residue can then be partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Isolation and Purification: The crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Discovery

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, including diuretics, anticonvulsants, and antibiotics. The introduction of a fluorine atom and a methyl group at the 4- and 3-positions, respectively, fine-tunes the electronic and steric properties of the scaffold, making this compound a valuable intermediate for synthesizing novel therapeutic agents.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a building block in the synthesis of more complex molecules. The sulfonamide nitrogen can be further functionalized, and the aromatic ring can participate in various coupling reactions, allowing for the construction of diverse chemical libraries for high-throughput screening. The presence of fluorine is particularly advantageous, as it can enhance metabolic stability and improve the pharmacokinetic profile of the final drug candidate.[4]

Potential Therapeutic Areas

While specific biological activity data for this compound itself is not widely reported, the broader class of substituted benzenesulfonamides has shown promise in several therapeutic areas:

-

Anti-inflammatory and Analgesic Agents: Many sulfonamide derivatives exhibit anti-inflammatory properties. A structurally related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, has demonstrated significant analgesic and antiallodynic effects in murine models of pain, suggesting the potential for this scaffold in pain management research.[5]

-

Antimicrobial Agents: The sulfonamide core is famous for its role in the sulfa drugs, the first class of effective antibacterial agents. Research continues into novel sulfonamide derivatives to combat antibiotic resistance. Studies on new benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.[2][6][7]

-

Anticancer and Enzyme Inhibition: Certain sulfonamides are known to be potent inhibitors of carbonic anhydrase, an enzyme family implicated in the growth and proliferation of some cancers. The specific substitution pattern of this compound could be explored for designing selective enzyme inhibitors.

-

Antiviral Research: Benzenesulfonamide derivatives have been investigated as inhibitors of viral proteins. For example, some have been designed as potent inhibitors of the influenza hemagglutinin protein, which is crucial for viral entry into host cells.[8]

The logical pathway for its application in drug discovery is illustrated below.

Caption: Drug discovery workflow utilizing this compound.

Spectroscopic Characterization

Authenticating the structure of this compound is unequivocally achieved through a combination of spectroscopic methods. While specific spectra are proprietary to commercial suppliers, the expected features can be predicted.

-

1H NMR: The proton NMR spectrum should display distinct signals corresponding to the different types of protons in the molecule. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. The aromatic region would show complex splitting patterns for the three protons on the benzene ring, with couplings to each other and to the fluorine atom. The methyl group (-CH₃) would appear as a singlet in the aliphatic region.

-

13C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The other aromatic carbons would also show smaller couplings to the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (189.21). The fragmentation pattern would likely involve the loss of SO₂ and NH₂ groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the sulfonamide group (typically two bands in the range of 3200-3400 cm⁻¹), the S=O stretching (asymmetric and symmetric stretching bands around 1350 and 1160 cm⁻¹, respectively), and C-F stretching vibrations.

Safety, Handling, and Storage

Proper handling and storage of all chemicals are paramount for laboratory safety. The following guidelines are based on the known hazards of the precursor and related sulfonamides.

Hazard Identification

The precursor, 4-Fluoro-3-methylbenzenesulfonyl chloride, is classified as a corrosive substance that causes severe skin burns and eye damage. While the final sulfonamide is expected to be less acutely hazardous, it should still be handled with care.

-

Potential Hazards:

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May be harmful if swallowed or inhaled.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders to avoid inhalation.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate that combines the privileged benzenesulfonamide scaffold with the unique properties of fluorine. Its straightforward synthesis from readily available starting materials makes it an accessible and valuable tool for chemists in both academic and industrial settings. While its primary role is as a building block for the synthesis of more complex molecules, the known biological activities of related compounds suggest that derivatives of this compound could hold significant promise in the development of new therapeutics, particularly in the areas of pain management, infectious diseases, and oncology. As the demand for novel, effective, and safe drugs continues to grow, the importance of versatile and intelligently designed intermediates like this compound will undoubtedly increase.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzenesulfonamide, 4-fluoro-3-methyl- (9CI)(379254-40-7) 1H NMR [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Fluoro-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide of increasing interest within the fields of medicinal chemistry and drug development. Its structural motifs, including the fluorine atom and the sulfonamide group, are prevalent in a wide array of therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application. Where experimental data is not publicly available, this guide outlines the established methodologies for its determination, ensuring a robust framework for scientific inquiry.

Chemical Identity and Molecular Structure

At the core of understanding the physical properties of any compound is a precise knowledge of its chemical identity.

| Identifier | Value | Source |

| Chemical Name | This compound | Key Organics |

| CAS Number | 379254-40-7 | Key Organics |

| Molecular Formula | C₇H₈FNO₂S | - |

| Molecular Weight | 189.21 g/mol | - |

| Canonical SMILES | CC1=CC(=C(C=C1)F)S(=O)(=O)N | - |

| InChI Key | Not available | - |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical properties is presented below. It is important to note that experimentally determined values for several of these properties are not widely published.

| Property | Value | Method/Source |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Solubility | Miscible in Dimethyl Sulfoxide (DMSO)[1][2][3]. Expected to be soluble in other polar organic solvents like ethanol and methanol. Limited solubility in water is predicted. | [1][2][3] |

| pKa | Not available | Prediction or experimental titration required |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amine protons of the sulfonamide group. The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven unique carbon atoms in the molecule[5][6][7]. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (sulfonamide) | 3300-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| S=O Stretch (sulfonamide) | 1300-1350 and 1150-1180 |

| C-F Stretch | 1000-1400 |

These expected values are based on the typical vibrational frequencies of the functional groups present in the molecule[8][9].

Experimental Protocols

For researchers needing to determine the physical properties of newly synthesized batches of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is critical for formulation and reaction condition optimization.

Methodology:

-

To a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO) in a vial, add a small, weighed amount of this compound.

-

Stir or vortex the mixture at a constant temperature for a set period.

-

Visually inspect for dissolution.

-

If the solid dissolves completely, add another weighed portion and repeat until saturation is reached.

-

Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Synthesis and Chemical Reactivity

This compound is typically synthesized from its corresponding sulfonyl chloride.

General Synthesis Pathway

The most common route involves the amination of 4-fluoro-3-methylbenzenesulfonyl chloride.

Caption: General synthesis of this compound.

The precursor, 4-fluoro-3-methylbenzenesulfonyl chloride, is commercially available[10]. The reaction with an ammonia source, such as ammonium hydroxide, under appropriate conditions will yield the desired sulfonamide. This reaction is a standard procedure in organic synthesis for the preparation of sulfonamides[11].

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic sulfonamides should be followed. A safety data sheet from Key Organics confirms the compound's identity but lacks detailed hazard information[12]. Based on data for similar compounds, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[13][14].

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray[15][16].

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air[15][16].

Conclusion

This compound is a compound with significant potential in the development of new chemical entities. This guide has consolidated the available information on its physical and chemical properties and provided a framework for the experimental determination of uncharacterised attributes. As research into this molecule and its derivatives continues, a more complete physicochemical profile will undoubtedly emerge, further enabling its application in scientific innovation.

References

- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Benzenesulfonamide, 4-fluoro-3-methyl- (9CI)(379254-40-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 12. keyorganics.net [keyorganics.net]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Chemical Structure of 4-Fluoro-3-methylbenzenesulfonamide

This guide provides a comprehensive examination of 4-Fluoro-3-methylbenzenesulfonamide, a key fluorinated building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its structural characteristics, the logic of its synthesis, and the functional implications of its unique architecture. We will explore how the interplay between the sulfonamide pharmacophore and the strategic placement of fluorine and methyl groups dictates its reactivity and utility.

Core Molecular Architecture and Physicochemical Identity

This compound is an aromatic organic compound that integrates several key functional groups onto a central benzene ring. Understanding the contribution of each component is fundamental to appreciating its role as a synthetic intermediate.

The molecule's identity is defined by the following core properties:

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 379254-40-7 | [1] |

| Molecular Formula | C₇H₈FNO₂S | Derived from structure |

| Molecular Weight | 189.21 g/mol | Derived from formula |

The structure is characterized by a 1,2,4-trisubstituted benzene ring. The primary sulfonamide group (-SO₂NH₂), a cornerstone of medicinal chemistry, is positioned at C1.[2][3][4] A fluorine atom, the most electronegative element, is located at C4, and a methyl group (-CH₃) is at C3. This specific arrangement creates a unique electronic and steric environment that influences the molecule's physical properties and chemical behavior. The fluorine atom acts as a powerful electron-withdrawing group through induction, while the methyl group is weakly electron-donating. This electronic push-pull relationship, combined with the strongly withdrawing sulfonamide group, modulates the reactivity of the aromatic ring and the acidity of the sulfonamide protons.

Caption: 2D Chemical Structure of this compound.

Synthesis and Structural Verification: A Self-Validating Workflow

The integrity of any research relying on this molecule begins with its synthesis and rigorous characterization. The most direct and industrially scalable approach involves the amination of its corresponding sulfonyl chloride precursor. This workflow is not merely a sequence of steps but a logical process where each stage is validated by subsequent analytical characterization.

Experimental Protocol: Synthesis

The synthesis of this compound is efficiently achieved by the nucleophilic substitution of the chlorine atom in 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1) with an ammonia source.[5][6]

Workflow Overview:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 eq.) is prepared in a suitable inert solvent, such as tetrahydrofuran (THF) or dioxane, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0-5 °C in an ice bath.

-

Amination: Concentrated aqueous ammonium hydroxide (2.0-3.0 eq.) is added dropwise to the cooled solution. The choice of excess ammonia is causal; it serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: The reaction is stirred vigorously at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

-

Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous residue is diluted with water and acidified with 1M HCl to precipitate the product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. For high-purity material required in drug development, recrystallization from an appropriate solvent system (e.g., ethanol/water) is performed.

Structural Elucidation: Spectroscopic Fingerprinting

The identity and purity of the synthesized compound must be unequivocally confirmed. A multi-spectroscopic approach provides a self-validating system, where data from NMR, IR, and MS converge to support the target structure.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Region (7.0-8.0 ppm): Three distinct signals are expected. A doublet of doublets (dd) for H6, a doublet (d) for H2, and a triplet-like signal (t) for H5, all showing coupling to the adjacent fluorine atom (JHF). -SO₂NH₂ Protons: A broad singlet around 7.2-7.4 ppm (exchangeable with D₂O). -CH₃ Protons: A singlet around 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic Carbons (115-165 ppm): Six signals are expected. The carbon attached to fluorine (C4) will appear as a large doublet due to strong ¹JCF coupling. Other aromatic carbons will show smaller couplings. Methyl Carbon: A signal around 15-20 ppm. |

| FT-IR | N-H Stretching: Two distinct, medium-intensity bands in the 3200-3400 cm⁻¹ region, characteristic of a primary sulfonamide. S=O Stretching: Two strong absorption bands; one for asymmetric stretching (~1330-1370 cm⁻¹) and one for symmetric stretching (~1150-1180 cm⁻¹).[7][8][9] S-N Stretching: A band typically observed in the 900-950 cm⁻¹ region.[10] |

| Mass Spec. (ESI+) | Protonated Molecule [M+H]⁺: A prominent peak at m/z 190.2. Key Fragmentation: A characteristic loss of sulfur dioxide (SO₂) is common for aromatic sulfonamides, leading to a fragment ion at m/z 126.2 ([M+H - 64]⁺).[11] This occurs via an intramolecular rearrangement. |

The Structural Basis for Application in Drug Discovery

The utility of this compound as a building block is not accidental; it is a direct consequence of its chemical architecture. The sulfonamide and fluorine moieties are powerful tools in medicinal chemistry.

The Sulfonamide Pharmacophore

The sulfonamide group is a privileged scaffold in drug design, present in a wide array of therapeutics including antibacterial, diuretic, anticonvulsant, and anticancer agents.[4][12] Its importance stems from its ability to act as a bioisostere for a carboxylic acid and its capacity for strong hydrogen bonding. The two N-H protons can act as H-bond donors, while the two sulfonyl oxygens are potent H-bond acceptors. This allows for multipoint, high-affinity interactions with biological targets like enzyme active sites.[2][3]

The Role of Fluorine in Modulating Molecular Properties

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a drug candidate's profile.[13][14][15]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[16]

-

Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets. It can participate in non-classical hydrogen bonds and dipole-dipole interactions, often enhancing binding potency and selectivity.[15][17]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic groups.[16] In the case of the sulfonamide, it increases the acidity of the N-H protons, which can influence the molecule's ionization state at physiological pH and its interaction with target proteins.

-

Membrane Permeability: While highly context-dependent, fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and reach its site of action.[13][17]

Conclusion

This compound is more than a simple chemical reagent; it is a rationally designed building block that leverages fundamental principles of medicinal chemistry. Its structure is a deliberate convergence of a proven pharmacophore (the sulfonamide) and a strategic modulating element (fluorine). The in-depth analysis of its synthesis and spectroscopic characterization provides a robust framework for its reliable use in research and development. For scientists and drug development professionals, a thorough understanding of this molecule's structural nuances is paramount to unlocking its full potential in the creation of next-generation therapeutics.

References

- 1. Benzenesulfonamide, 4-fluoro-3-methyl- (9CI)(379254-40-7) 1H NMR spectrum [chemicalbook.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoro-3-methylbenzenesulfonyl chloride 97 629672-19-1 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzenesulfonamide(98-10-2) IR Spectrum [chemicalbook.com]

- 9. Benzenesulfonamide [webbook.nist.gov]

- 10. Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives [jstage.jst.go.jp]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 17. researchgate.net [researchgate.net]

4-Fluoro-3-methylbenzenesulfonamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzenesulfonamide

This guide provides a detailed exploration of a robust and modern synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. The methodology presented is grounded in contemporary synthetic strategies that prioritize safety, efficiency, and scalability. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis, including the underlying chemical principles and practical experimental procedures.

Introduction and Strategic Overview

This compound is an important intermediate characterized by its substituted aromatic ring, which features a sulfonamide moiety, a fluorine atom, and a methyl group. This specific arrangement of functional groups makes it a desirable precursor for synthesizing more complex molecules, particularly in the development of therapeutic agents where the sulfonamide group can act as a key pharmacophore and the fluoro-methylated ring can modulate properties such as metabolic stability and binding affinity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to a two-step approach starting from a commercially available aniline. The primary disconnection is at the sulfur-nitrogen bond, identifying an amine source (ammonia) and a sulfonyl chloride as the immediate precursors. The sulfonyl chloride, in turn, can be synthesized from the corresponding aniline via a Sandmeyer-type reaction.

This leads to the proposed forward synthesis pathway:

-

Diazotization & Chlorosulfonylation: Conversion of 4-fluoro-3-methylaniline to the key intermediate, 4-fluoro-3-methylbenzenesulfonyl chloride.

-

Amination: Nucleophilic substitution on the sulfonyl chloride with an ammonia source to yield the final product, this compound.

This strategy is advantageous as it begins with the readily available starting material, 4-fluoro-3-methylaniline.

Synthesis Pathway Visualization

The overall two-step synthesis is depicted below. This pathway leverages a modern Sandmeyer-type reaction for the first step, which avoids the isolation of potentially hazardous diazonium salt intermediates.

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride

This crucial first step transforms the starting aniline into the highly reactive sulfonyl chloride intermediate. We will employ a modern, safer adaptation of the Sandmeyer reaction.

Mechanistic Rationale

The classical Sandmeyer reaction for producing sulfonyl chlorides involves pre-forming a diazonium salt at low temperatures (0-5 °C) and then reacting it with sulfur dioxide (a toxic gas) in the presence of a copper(I) catalyst. This approach has significant safety and handling challenges.

A superior, contemporary method generates the diazonium salt in situ using an organic nitrite, such as tert-butyl nitrite (t-BuONO), and utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid surrogate for gaseous SO₂.[1][2] This one-pot procedure is inherently safer as it avoids the accumulation of the energetic diazonium intermediate.[2]

The mechanism proceeds as follows:

-

The aniline reacts with tert-butyl nitrite under acidic conditions (HCl) to form the aryl diazonium salt in situ.

-

DABSO releases SO₂ into the reaction mixture.

-

The Cu(II) catalyst facilitates the radical transfer reaction, where the diazonium group is replaced by a sulfonyl chloride group.

Caption: Conceptual workflow for the Sandmeyer-type chlorosulfonylation.

Detailed Experimental Protocol: Step 1

Materials and Reagents

| Reagent | M.W. | CAS No. | Amount (1.0 eq) | Moles |

| 4-Fluoro-3-methylaniline | 125.14 | 452-69-7 | 5.00 g | 39.95 mmol |

| DABSO | 240.30 | 205359-74-0 | 5.76 g (0.6 eq) | 23.97 mmol |

| Copper(II) Chloride (CuCl₂) | 134.45 | 7447-39-4 | 268 mg (5 mol%) | 2.00 mmol |

| 37% Hydrochloric Acid | 36.46 | 7647-01-0 | 6.57 mL (2.0 eq) | 79.90 mmol |

| tert-Butyl nitrite (90%) | 103.12 | 540-80-7 | 5.70 mL (1.1 eq) | 43.95 mmol |

| Acetonitrile (MeCN) | 41.05 | 75-05-8 | 200 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | As needed | - |

| Saturated NH₄Cl (aq) | 53.49 | 12125-02-9 | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | 7757-82-6 | As needed | - |

Procedure:

CAUTION: This reaction should be performed in a well-ventilated fume hood behind a blast shield. Although this method is designed for safety, unexpected exothermic events are always a possibility.

-

To a 500 mL round-bottom flask, add 4-fluoro-3-methylaniline (1.0 eq, 5.00 g), DABSO (0.6 eq, 5.76 g), and CuCl₂ (5 mol%, 268 mg).

-

Add acetonitrile (200 mL, 0.2 M) and stir to form a suspension.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add 37% aqueous HCl (2.0 eq, 6.57 mL) dropwise. A slight exotherm may be observed.

-

After 10 minutes of stirring, add 90% tert-butyl nitrite (1.1 eq, 5.70 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16-18 hours).

-

Work-up: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

The product can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This final step involves the conversion of the sulfonyl chloride to the target sulfonamide via nucleophilic substitution.

Mechanistic Rationale

The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia, provided here by aqueous ammonium hydroxide, acts as the nucleophile. The reaction is a straightforward nucleophilic acyl substitution-type mechanism where the lone pair of electrons on the nitrogen atom attacks the sulfur center, leading to the displacement of the chloride leaving group and formation of the sulfonamide S-N bond.

Detailed Experimental Protocol: Step 2

Materials and Reagents

| Reagent | M.W. | CAS No. | Amount (1.0 eq) | Moles |

| 4-Fluoro-3-methylbenzenesulfonyl chloride | 208.64 | 629672-19-1 | 8.34 g (crude) | 39.95 mmol |

| Ammonium Hydroxide (28-30% aq) | 35.04 | 1336-21-6 | 30 mL | - |

| Isopropanol | 60.10 | 67-63-0 | 150 mL | - |

| 6M Hydrochloric Acid | 36.46 | 7647-01-0 | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | As needed | - |

Procedure:

-

Dissolve the crude 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq, 8.34 g) in isopropanol (150 mL) in a round-bottom flask.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add concentrated ammonium hydroxide solution (30 mL) dropwise, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

-

Add water (100 mL) to the residue. If the product precipitates as a solid, it can be collected by vacuum filtration. If not, proceed to extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a white solid.[3]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate and final product.

| Compound | Expected Form | Melting Point (°C) | Key ¹H NMR Signals |

| 4-Fluoro-3-methylbenzenesulfonyl chloride | Solid | 35 - 40 | Aromatic protons (~7.2-8.0 ppm), Methyl singlet (~2.4 ppm) |

| This compound | White Solid | To be determined | Aromatic protons (~7.2-7.8 ppm), Amide protons (broad singlet, ~7.5 ppm), Methyl singlet (~2.3 ppm)[1] |

Safety and Handling

-

Anilines: 4-Fluoro-3-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

tert-Butyl Nitrite: This reagent is flammable and a potent vasodilator. Handle only in a well-ventilated fume hood.

-

Sulfonyl Chlorides: Arylsulfonyl chlorides are corrosive and moisture-sensitive. They are skin and respiratory tract irritants. Handle with care and appropriate PPE.

-

Acids and Bases: Concentrated hydrochloric acid and ammonium hydroxide are corrosive. Handle with extreme care.

References

Spectroscopic Data of 4-Fluoro-3-methylbenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents. Accurate structural elucidation and characterization of such molecules are paramount for understanding their chemical behavior, reactivity, and potential as drug candidates. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the interpretation of predicted spectroscopic data, offering insights into the structural features of the molecule.

Molecular Structure and Analysis

The chemical structure of this compound is presented below. The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide group (-SO₂NH₂). This combination of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and a General Experimental Protocol

Proton NMR (¹H NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons. The integration of a signal is proportional to the number of protons it represents.[1]

A general protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), to avoid signals from the solvent itself.[2] The solution is then placed in a strong magnetic field and irradiated with radiofrequency pulses.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data for this compound is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Doublet of Doublets | 1H | H-6 |

| ~7.6 | Doublet | 1H | H-2 |

| ~7.2 | Triplet | 1H | H-5 |

| ~4.9 | Singlet (broad) | 2H | -SO₂NH₂ |

| ~2.4 | Singlet | 3H | -CH₃ |

Spectral Interpretation

-

Aromatic Protons (δ 7.2-7.7 ppm): The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.[3] The proton at position 6 (H-6) is expected to appear as a doublet of doublets due to coupling with both the adjacent proton H-5 and the fluorine atom at position 4. The proton at position 2 (H-2) is predicted to be a doublet, coupling with the adjacent fluorine atom. The proton at position 5 (H-5) is anticipated to be a triplet, coupling with the adjacent proton H-6 and the fluorine atom at position 4.[4]

-

Sulfonamide Protons (δ ~4.9 ppm): The two protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is often concentration-dependent.

-

Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group (-CH₃) are predicted to appear as a sharp singlet, as there are no adjacent protons to cause splitting.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and a General Experimental Protocol

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.[5]

A typical ¹³C NMR experiment is performed on a solution of the sample in a deuterated solvent. Proton decoupling is commonly used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon appears as a singlet.[5]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data for this compound is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (doublet) | C-4 (C-F) |

| ~140 | C-1 (C-S) |

| ~135 (doublet) | C-3 (C-CH₃) |

| ~130 (doublet) | C-5 |

| ~125 (doublet) | C-6 |

| ~115 (doublet) | C-2 |

| ~20 | -CH₃ |

Spectral Interpretation

-

Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring are expected to resonate in this region.[6] The carbon atom bonded to the highly electronegative fluorine atom (C-4) is predicted to be the most downfield, appearing as a doublet due to carbon-fluorine coupling. The other aromatic carbons will also likely show coupling to the fluorine atom, resulting in doublets.

-

Methyl Carbon (δ ~20 ppm): The carbon of the methyl group is expected to appear in the aliphatic region of the spectrum at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

Principles and a General Experimental Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds.[7]

For a solid sample, an IR spectrum can be obtained by mixing the sample with potassium bromide (KBr) and pressing it into a thin pellet. The pellet is then placed in the path of an IR beam.

Predicted IR Spectrum

The predicted key IR absorption bands for this compound are listed in the following table.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350, ~3250 | N-H stretching | Sulfonamide (-SO₂NH₂) |

| ~3100-3000 | C-H stretching | Aromatic |

| ~2950-2850 | C-H stretching | Methyl (-CH₃) |

| ~1600, ~1480 | C=C stretching | Aromatic ring |

| ~1340, ~1160 | S=O stretching (asymmetric and symmetric) | Sulfonamide (-SO₂) |

| ~1250 | C-F stretching | Aryl-F |

Spectral Interpretation

-

N-H Stretching ( ~3350, ~3250 cm⁻¹): The two bands in this region are characteristic of the asymmetric and symmetric stretching vibrations of the primary sulfonamide group.[7]

-

C-H Stretching (~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.[4]

-

Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[4]

-

S=O Stretching (~1340, ~1160 cm⁻¹): The strong absorption bands in these regions are due to the asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₂), a hallmark of sulfonamides.[7]

-

C-F Stretching (~1250 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond stretching vibration.

Mass Spectrometry (MS)

Principles and a General Experimental Protocol

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.[8]

In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then separated based on their m/z ratio and detected.

Predicted Mass Spectrum

The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 189 | [M]⁺ |

| 125 | [M - SO₂]⁺ |

| 110 | [M - SO₂NH]⁺ |

| 95 | [C₆H₄F]⁺ |

| 79 | [SO₂NH]⁺ |

Fragmentation Analysis

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways. A plausible fragmentation pathway is depicted below.

Figure 2. Proposed mass spectral fragmentation pathway for this compound.

The molecular ion at m/z 189 is expected to be observed. A common fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂), leading to a fragment at m/z 125.[8] Further fragmentation could involve the loss of the amino group or cleavage of the aromatic ring.

Summary and Conclusion

The predicted spectroscopic data for this compound provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons in the substituted aromatic ring and the attached functional groups. The IR spectrum confirms the presence of the key sulfonamide, aromatic, methyl, and fluoro functionalities. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound, providing a solid foundation for its further investigation in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. UWChemMRF Links [www2.chem.wisc.edu]

- 4. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 5. Visualizer loader [nmrdb.org]

- 6. UWPR [proteomicsresource.washington.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-methylbenzenesulfonamide

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing the spectrum, offers a robust experimental protocol for data acquisition, and provides a detailed assignment of resonances based on a thorough understanding of molecular structure and substituent effects.

Introduction: The Molecule and the Method

This compound is a substituted aromatic compound featuring a sulfonamide moiety, a common pharmacophore in medicinal chemistry. Its structure presents a unique arrangement of substituents on a benzene ring: a strongly electron-withdrawing sulfonamide group (-SO₂NH₂), a weakly electron-donating methyl group (-CH₃), and a highly electronegative fluorine atom (-F).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules.[1] Specifically, ¹H NMR provides precise information about the electronic environment, connectivity, and spatial relationships of protons within a molecule. Understanding the ¹H NMR spectrum of this compound is critical for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will first predict the spectrum from first principles, explaining the electronic and through-bond coupling effects that dictate the appearance of each signal. We will then present a validated experimental workflow for acquiring a high-fidelity spectrum and conclude with a detailed analysis of the resulting data.

Theoretical Analysis and Spectral Prediction

The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. The key to predicting the spectrum lies in understanding the interplay of substituent effects on chemical shifts (δ) and the spin-spin coupling (J-coupling) between neighboring nuclei.[2]

Substituent Effects on the Aromatic Ring

The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents attached to the ring.[3]

-

-SO₂NH₂ (Sulfonamide): This is a powerful electron-withdrawing group through both induction and resonance, causing a significant deshielding effect (a downfield shift) on the protons, particularly those in the ortho and para positions.

-

-CH₃ (Methyl): This is a weakly electron-donating group through hyperconjugation, leading to a mild shielding effect (an upfield shift), especially for ortho and para protons.[4]

-

-F (Fluorine): Fluorine exerts a strong electron-withdrawing inductive effect but a moderate electron-donating resonance effect. Its most profound impact on the ¹H NMR spectrum, however, is its spin-spin coupling to nearby protons.[5]

Predicted Proton Signals

Based on the structure, we can predict the characteristics of each proton signal. The protons are labeled as H-2, H-5, and H-6 for clarity.

-

-NH₂ Protons: The two protons of the sulfonamide group are expected to appear as a broad singlet.[6] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal is typically observed around 7.3-7.5 ppm.

-

-CH₃ Protons: The methyl group protons are shielded and should appear as a singlet in the aliphatic region, typically around 2.3-2.6 ppm. Minor long-range coupling to H-2 or the fluorine atom might cause slight broadening of the singlet.

-

Aromatic Protons (H-2, H-5, H-6): These signals will appear in the aromatic region (typically 7.0-8.0 ppm). Their precise shifts and multiplicities are determined by their positions relative to all three substituents and their coupling to each other and to the fluorine atom.

-

H-6: This proton is ortho to the strongly deshielding -SO₂NH₂ group, making it the most downfield of the aromatic signals. It will be split by H-5 (ortho coupling, ³J ≈ 8-10 Hz) and further split by the fluorine atom (meta coupling, ⁴J(H,F) ≈ 4-6 Hz).[5][7] This should result in a doublet of doublets.

-

H-2: This proton is also ortho to the -SO₂NH₂ group but is adjacent to the methyl group. Its chemical shift will be downfield. It experiences weak meta coupling to H-6 (⁴J ≈ 2-3 Hz) and weak para coupling to the fluorine atom (⁵J(H,F) ≈ 1-3 Hz).[8] It will likely appear as a slightly broadened doublet or a narrow multiplet.

-

H-5: This proton is ortho to the fluorine atom and meta to the -SO₂NH₂ group. It will be split into a doublet by the adjacent H-6 (ortho coupling, ³J ≈ 8-10 Hz) and further split by the fluorine atom (ortho coupling, ³J(H,F) ≈ 8-10 Hz).[9] This will appear as a triplet-like signal, which is technically a doublet of doublets with similar coupling constants.

-

Predicted Data Summary

The predicted ¹H NMR data are summarized in the table below. The chemical shifts are based on an analysis of substituent effects and data from analogous compounds.[10]

| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | 7.75 - 7.85 | dd | ³J(H6,H5) ≈ 8.5 Hz, ⁴J(H6,F) ≈ 5.5 Hz | 1H |

| H-2 | 7.65 - 7.75 | d | ⁴J(H2,H6) ≈ 2.0 Hz | 1H |

| H-5 | 7.35 - 7.45 | t (dd) | ³J(H5,H6) ≈ 8.5 Hz, ³J(H5,F) ≈ 8.5 Hz | 1H |

| -SO₂NH₂ | ~7.4 (variable) | br s | None | 2H |

| -CH₃ | 2.50 - 2.60 | s | None | 3H |

Visualization of Coupling Pathways

The diagram below illustrates the key spin-spin coupling interactions within the aromatic system.

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data integrity and reproducibility.

Workflow for NMR Sample Analysis

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Benzenesulfonamide, 4-fluoro-3-methyl- (9CI)(379254-40-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Fluoro-3-methylbenzenesulfonamide

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-fluoro-3-methylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules. This document moves beyond a simple data report, offering insights into the theoretical underpinnings, experimental design, and detailed spectral interpretation, grounded in established scientific principles.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of sulfa drugs and a wide array of other therapeutic agents. The presence of fluorine and a methyl group on the benzene ring introduces specific electronic and steric effects that are crucial for its biological activity and pharmacokinetic properties. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing unambiguous information about the carbon framework of the molecule. This guide will delve into the intricacies of acquiring and interpreting the ¹³C NMR spectrum of this specific molecule, with a focus on the causal relationships between its structure and its spectral features.

Core Principles of ¹³C NMR for Aromatic Sulfonamides

¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. In a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies, which are dependent on their local electronic environment. The resulting spectrum provides a unique fingerprint of the carbon skeleton. For a molecule like this compound, several key principles govern its ¹³C NMR spectrum:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is known as its chemical shift and is measured in parts per million (ppm). The chemical shift is highly sensitive to the electronic environment of the carbon atom. Electron-withdrawing groups (like the sulfonamide and fluorine) deshield the carbon nuclei, causing their signals to appear at higher ppm values (downfield). Conversely, electron-donating groups (like the methyl group) shield the nuclei, shifting their signals to lower ppm values (upfield).

-

Spin-Spin Coupling: The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus, leading to the splitting of NMR signals. In ¹³C NMR, the most significant coupling is with directly attached protons (¹H). However, standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon. A crucial feature in the spectrum of this compound is the coupling between carbon and fluorine (¹⁹F), which has a nuclear spin of ½. This ¹³C-¹⁹F coupling provides invaluable structural information. The magnitude of the coupling constant, J, is dependent on the number of bonds separating the coupled nuclei.

-

Nuclear Overhauser Effect (NOE): During proton decoupling, energy transfer from the irradiated protons to the carbon nuclei can enhance the intensity of the ¹³C signals. This effect is distance-dependent and is generally more significant for carbons with directly attached protons.

Experimental Design and Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is a self-validating process where careful experimental design ensures the reliability of the data.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution spectrum.

-

Analyte Purity: The this compound sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the proton spectrum and to provide a lock signal for the spectrometer. Common choices include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts. For sulfonamides, DMSO-d₆ is often a good choice due to its excellent solvating power.

-

Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.[1]

Spectrometer Parameters

The following is a general protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 75 MHz for ¹³C | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | zgpg30 (or equivalent) | A standard pulse program for a proton-decoupled experiment with a 30° pulse angle. |

| Spectral Width | 0-220 ppm | This range covers the vast majority of organic carbon signals. |

| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better digital resolution.[2] |

| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of most carbon nuclei between scans.[2] |

| Number of Scans (NS) | 128-1024 (or more) | Dependent on sample concentration; more scans are needed for dilute samples to achieve a good signal-to-noise ratio. |

| Decoupling | Proton broadband decoupling | Simplifies the spectrum by collapsing ¹³C-¹H multiplets into singlets. |

Experimental Workflow

The logical flow of a ¹³C NMR experiment is designed to ensure data integrity and accurate interpretation.

Caption: Workflow for ¹³C NMR Analysis of this compound.

Predicted ¹³C NMR Spectrum and Interpretation

In the absence of a publicly available, experimentally verified spectrum of this compound, a predicted spectrum can be constructed based on the known effects of the individual substituents on the chemical shifts of a benzene ring. The chemical shifts of benzene are approximately 128.5 ppm.[3]

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for the aromatic carbons of this compound.

-

C1: Carbon bearing the sulfonamide group.

-

C2: Aromatic CH.

-

C3: Carbon bearing the methyl group.

-

C4: Carbon bearing the fluorine atom.

-

C5: Aromatic CH.

-

C6: Aromatic CH.

-

C7: Methyl carbon.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts are derived from the additive effects of the fluoro, methyl, and sulfonamide substituents on the benzene ring.

| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹³C-¹⁹F Coupling) | Rationale for Chemical Shift and Coupling |

| C1 | ~138-142 | Doublet (³JCF) | Deshielded by the directly attached electron-withdrawing sulfonamide group. A three-bond coupling to fluorine is expected. |

| C2 | ~128-132 | Doublet (⁴JCF) | Influenced by the ortho-sulfonamide (deshielding) and meta-fluoro (shielding) and meta-methyl (shielding) groups. A four-bond coupling to fluorine is possible. |

| C3 | ~135-139 | Doublet (²JCF) | Deshielded by the ortho-fluoro group and influenced by the meta-sulfonamide group. A two-bond coupling to fluorine will result in a significant splitting. |

| C4 | ~160-165 | Doublet (¹JCF) | Strongly deshielded by the directly attached, highly electronegative fluorine atom. This carbon will exhibit a large one-bond coupling to fluorine.[4][5] |

| C5 | ~115-120 | Doublet (²JCF) | Shielded by the ortho-fluoro group and influenced by the para-methyl group. A two-bond coupling to fluorine is expected. |

| C6 | ~125-129 | Doublet (³JCF) | Influenced by the para-fluoro group (shielding) and ortho-sulfonamide group (deshielding). A three-bond coupling to fluorine is expected. |

| C7 | ~18-22 | Singlet | Typical chemical shift for a methyl group attached to an aromatic ring. No coupling to fluorine is expected. |

In-depth Analysis of Substituent Effects and Coupling Constants

-

Sulfonamide Group (-SO₂NH₂): This is an electron-withdrawing group, which generally deshields the attached carbon (C1) and the ortho (C2, C6) and para (C4) positions through inductive and resonance effects.

-

Fluorine Atom (-F): Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (C4, the ipso-carbon). However, it has a shielding effect on the ortho (C3, C5) and para (C1) carbons due to its +M (mesomeric) effect.

-

Methyl Group (-CH₃): This is an electron-donating group, which shields the ortho (C2) and para (C5) positions.

-

¹³C-¹⁹F Coupling Constants (JCF): The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (one-bond): Typically very large, in the range of 240-260 Hz for fluorobenzene derivatives.[4]

-

²JCF (two-bond): Usually in the range of 15-25 Hz.

-

³JCF (three-bond): Typically around 5-10 Hz.

-

⁴JCF (four-bond): Generally smaller, around 1-3 Hz, and may not always be resolved. The magnitudes of long-range ¹³C-¹⁹F coupling constants can decrease in an alternating manner with the number of bonds.[4]

-

Advanced NMR Techniques for Spectral Assignment

To unambiguously assign each signal in the ¹³C NMR spectrum, several advanced NMR experiments can be employed.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the number of protons attached to each carbon.

-

DEPT-90: Only shows signals for CH carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C1, C3, and C4) are absent in DEPT spectra.[5]

-

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing a definitive assignment for protonated carbons (C2, C5, C6, and C7).[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For example, C1 should show correlations to the protons on C2 and C6.[6]

Logical Flow for Complete Spectral Assignment

Caption: A multi-experimental approach for unambiguous ¹³C NMR spectral assignment.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay of substituent effects on chemical shifts and the characteristic patterns of ¹³C-¹⁹F coupling allows for a detailed and confident interpretation of the spectrum. While a standard proton-decoupled ¹³C NMR experiment provides a significant amount of data, the application of advanced techniques such as DEPT, HSQC, and HMBC ensures a complete and unambiguous assignment of all carbon signals. This in-depth analytical approach is fundamental for the structural verification and quality control of this important class of molecules in research and drug development.

References

FT-IR analysis of 4-Fluoro-3-methylbenzenesulfonamide

An In-Depth Technical Guide to the FT-IR Analysis of 4-Fluoro-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This compound is of significant interest in medicinal chemistry and drug development, making its structural elucidation and purity assessment critical. This document moves beyond a standard procedural outline, offering in-depth insights into the causality behind experimental choices, a robust, self-validating protocol, and a detailed interpretation of the resulting spectrum. We will explore the characteristic vibrational modes of the sulfonamide, fluorinated aromatic, and methyl functional groups, supported by authoritative references. This guide is designed to empower researchers to not only replicate this analysis but also to apply these principles to the broader class of substituted benzenesulfonamides.

Introduction: The Significance of this compound and the Role of FT-IR Spectroscopy

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The incorporation of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs highly desirable in drug design. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.

Given its importance, the unambiguous structural confirmation and purity assessment of this compound are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose. An FT-IR spectrum provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] This guide will provide a detailed walkthrough of the FT-IR analysis, from sample preparation to spectral interpretation, enabling researchers to confidently characterize this important synthetic intermediate.

Foundational Principles: Understanding the Vibrational Landscape of this compound

The FT-IR spectrum of this compound is a composite of the vibrational absorptions of its constituent functional groups. A thorough understanding of these individual contributions is essential for accurate spectral interpretation.

The Sulfonamide Group (-SO₂NH₂)

The sulfonamide moiety gives rise to several characteristic and strong absorption bands:

-

N-H Stretching: Primary sulfonamides exhibit two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the N-H bonds.[2] The presence of two bands is a definitive indicator of the -NH₂ group.

-

S=O Stretching: The sulfonyl group (-SO₂) produces two very strong and characteristic absorption bands due to its asymmetric and symmetric stretching modes. These typically appear in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[3]

-

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is generally observed in the 940-900 cm⁻¹ region.[4]

The Substituted Aromatic Ring

The 1,2,4-trisubstituted benzene ring displays several key vibrational features:

-

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1620-1450 cm⁻¹ region.

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring strongly influences the position of the C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, characteristic bands are expected.

The Carbon-Fluorine (C-F) Bond

The C-F bond is known for producing one of the strongest absorption bands in an infrared spectrum. The C-F stretching vibration for aromatic fluorides is typically found in the 1270-1100 cm⁻¹ range.[5] This band can sometimes overlap with other strong absorptions, such as the symmetric S=O stretch.

The Methyl Group (-CH₃)

The methyl substituent will exhibit its own characteristic vibrations:

-

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.

-

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: A Self-Validating Approach to FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation: The Potassium Bromide (KBr) Pellet Method

For a solid sample like this compound, the KBr pellet technique is a widely used and reliable method.[2]

Materials:

-

This compound (solid)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

Protocol:

-

Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for at least 2 hours and cooling it in a desiccator. Moisture is a significant interferent in FT-IR spectroscopy.

-

Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Add approximately 100-200 mg of the dried KBr.

-

Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-